
1-(Bromomethyl)-1-ethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-ethylcyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds as follows:
Reactants: 1-ethylcyclobutane, N-bromosuccinimide (NBS)
Conditions: Light or radical initiator, solvent (e.g., carbon tetrachloride)
Procedure: The reaction mixture is stirred under the specified conditions until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-ethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Major Products:
Substitution: Corresponding alcohols, amines, or thiols
Elimination: Alkenes
Oxidation: Alcohols, carboxylic acids
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethylcyclobutane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the cyclobutane ring.
1-Bromo-2-methylpropane: Contains a bromomethyl group but with a different carbon skeleton.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring.
Uniqueness: 1-(Bromomethyl)-1-ethylcyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to linear or aromatic brominated compounds. The presence of both a bromomethyl and an ethyl group on the cyclobutane ring provides additional versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethylcyclobutane |
InChI |
InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3 |
InChI Key |
DRMKRUZYXMRQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


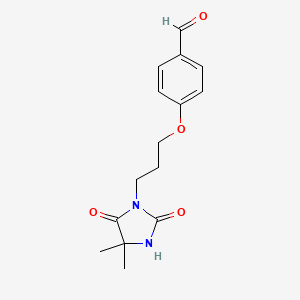
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
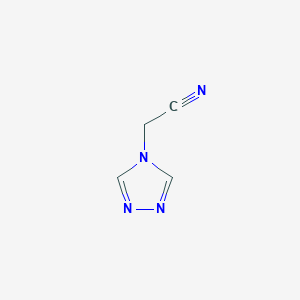

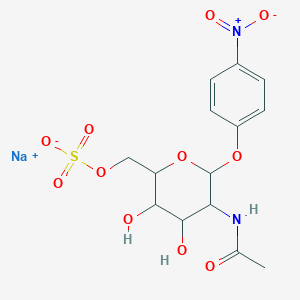
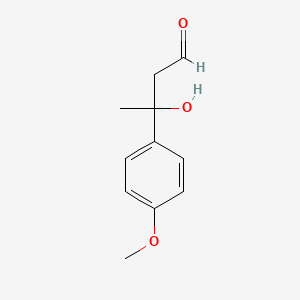
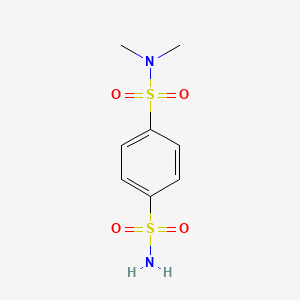
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

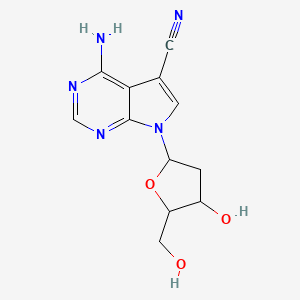

![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

